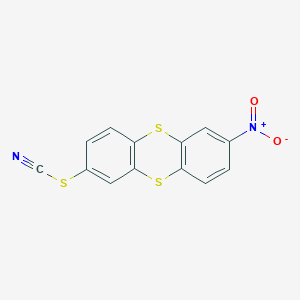
7-Nitrothianthren-2-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitrothianthren-2-yl thiocyanate is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group attached to the thianthrene ring, along with a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitrothianthren-2-yl thiocyanate typically involves the thiocyanation of thianthrene derivatives. One common method is the electrochemical thiocyanation of nitrogen-containing aromatic and heteroaromatic compounds using potassium thiocyanate (KSCN) as the thiocyanating reagent. This reaction is carried out under mild conditions, such as at room temperature with a platinum electrode in an undivided cell .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale electrochemical processes. These processes are designed to be efficient, cost-effective, and environmentally friendly, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Nitrothianthren-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group
Properties
CAS No. |
89880-57-9 |
|---|---|
Molecular Formula |
C13H6N2O2S3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(7-nitrothianthren-2-yl) thiocyanate |
InChI |
InChI=1S/C13H6N2O2S3/c14-7-18-9-2-4-11-13(6-9)20-10-3-1-8(15(16)17)5-12(10)19-11/h1-6H |
InChI Key |
FFSDKZSUZBQWBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















